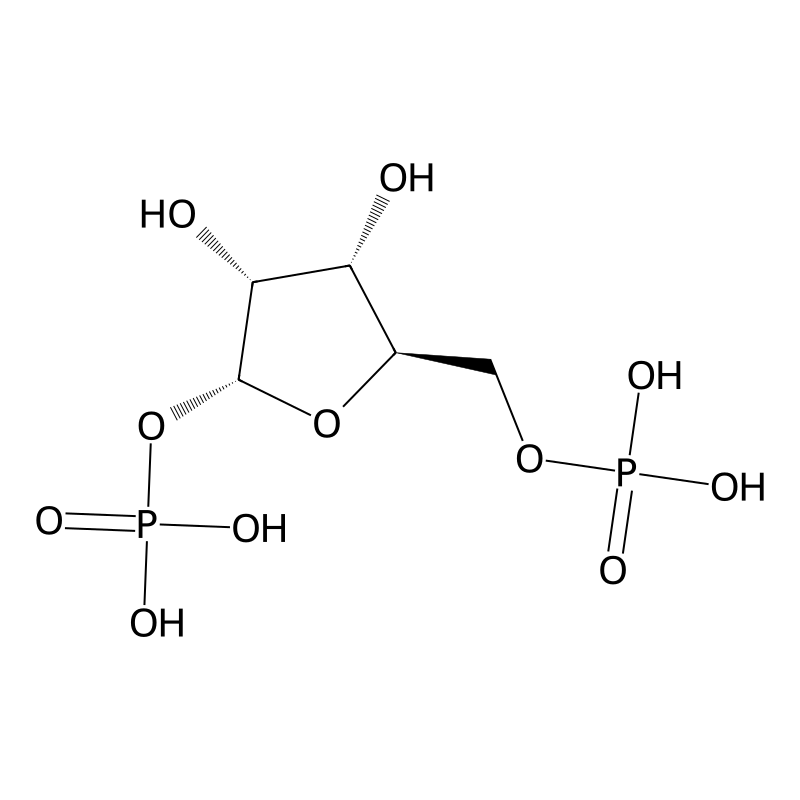

D-Ribofuranose, 1,5-bis(dihydrogen phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photosynthesis:

- Carbon Fixation: RuBP plays a central role in the Calvin Cycle, the light-independent stage of photosynthesis, where atmospheric CO2 is fixed into organic molecules. RuBP acts as the acceptor molecule for CO2, forming an unstable intermediate that eventually splits into two molecules of glyceraldehyde 3-phosphate (G3P), the first stable product of the cycle .

- Regulation of Photosynthesis: The concentration of RuBP is a vital factor in regulating the rate of photosynthesis. Enzymes like RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) utilize RuBP, and its availability determines the efficiency of CO2 fixation .

Carbohydrate Metabolism:

- Gluconeogenesis: RuBP can be converted into glucose-6-phosphate through a series of enzymatic reactions in the gluconeogenesis pathway. This pathway allows organisms to synthesize glucose from non-carbohydrate precursors like lactate and pyruvate, maintaining blood sugar levels .

- Pentose Phosphate Pathway: RuBP serves as a substrate in the pentose phosphate pathway, a branch of the carbohydrate metabolism process. This pathway generates pentose sugars like ribose, essential for the synthesis of nucleotides and nucleic acids like DNA and RNA .

Research Applications beyond Metabolism:

- Biomarker for Photosynthetic Activity: RuBP levels can be used as a biomarker to assess the photosynthetic activity of plants and algae. This information is valuable in studies related to plant physiology, environmental monitoring, and biofuel production .

- Drug Discovery: Understanding the enzymes involved in RuBP metabolism is crucial for developing drugs targeting specific pathways in diseases like diabetes and cancer. Studying RuBP's role in these processes can pave the way for novel therapeutic strategies .

D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as D-ribose 1,5-bisphosphate, is a sugar phosphate compound that plays a crucial role in various biochemical processes. It has the molecular formula CHOP and a molecular weight of approximately 310.09 g/mol. The compound features two phosphate groups attached to the ribofuranose sugar at the 1 and 5 positions, which are essential for its biological functions. Its structure allows it to participate in metabolic pathways, particularly in the synthesis and utilization of nucleotides and nucleic acids .

D-Ribose 1,5-bisphosphate acts as an intermediate metabolite in the pentose phosphate pathway. This pathway plays a critical role in:

- Nucleotide synthesis: As mentioned earlier, D-Ribose 1,5-bisphosphate is converted to PRPP, which donates the activated ribose sugar for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA [].

- Production of NADPH: The pentose phosphate pathway also generates NADPH, a potent reducing agent essential for various cellular processes like fatty acid synthesis and antioxidant defense mechanisms [].

- Phosphorylation Reactions: The compound can undergo phosphorylation to form other nucleotide derivatives. This reaction is critical in the synthesis of ribonucleotides and deoxyribonucleotides.

- Hydrolysis: In aqueous solutions, D-ribofuranose, 1,5-bis(dihydrogen phosphate) can be hydrolyzed to release inorganic phosphates and ribose sugars. This reaction is significant for energy transfer within cells.

- Enzymatic Reactions: Various enzymes catalyze reactions involving D-ribofuranose, 1,5-bis(dihydrogen phosphate), including ribulose bisphosphate carboxylase/oxygenase (RuBisCO), which plays a key role in the Calvin cycle of photosynthesis.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exhibits several biological activities:

- Metabolic Role: It serves as an intermediate in the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular metabolism.

- Energy Transfer: The compound participates in ATP (adenosine triphosphate) synthesis, contributing to cellular energy currency.

- Regulatory Functions: It may play a role in regulating metabolic pathways by acting as a signaling molecule or cofactor in enzymatic reactions.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) can be synthesized through various methods:

- Chemical Synthesis: Chemical methods involve the phosphorylation of D-ribose using phosphoric acid or other phosphorylating agents under controlled conditions to yield D-ribofuranose, 1,5-bis(dihydrogen phosphate).

- Biological Synthesis: Enzymatic pathways in cells can produce this compound through the action of specific kinases that phosphorylate ribose sugars.

- Total Synthesis Approaches: Advanced synthetic strategies may involve multi-step processes that construct the ribofuranose structure while incorporating phosphate groups.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) has several applications:

- Biochemical Research: It is widely used in research related to metabolic pathways and enzyme kinetics.

- Pharmaceuticals: Due to its role in nucleotide metabolism, it may have potential applications in drug development targeting metabolic disorders.

- Agriculture: The compound could be utilized as a supplement in plant growth formulations to enhance photosynthetic efficiency.

Studies on D-ribofuranose, 1,5-bis(dihydrogen phosphate) have shown its interactions with various biomolecules:

- Enzyme Interactions: It interacts with enzymes such as ribulose bisphosphate carboxylase/oxygenase and other kinases that facilitate its phosphorylation and utilization.

- Nucleotide Binding: The compound can bind to nucleotide triphosphates and diphosphates, influencing their availability and function within cells.

- Signal Transduction Pathways: Its involvement in metabolic signaling pathways suggests potential interactions with cellular receptors and other signaling molecules.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Ribulose 1,5-bisphosphate | Sugar Phosphate | Key intermediate in photosynthesis; involved in carbon fixation. |

| Adenosine triphosphate | Nucleotide Triphosphate | Central role in energy transfer; contains adenine base. |

| Guanosine triphosphate | Nucleotide Triphosphate | Involved in protein synthesis and signal transduction; contains guanine base. |

| D-Ribose | Sugar | Precursor for nucleotides; lacks phosphate groups. |

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is unique due to its dual phosphate groups at positions 1 and 5 on the ribofuranose sugar structure. This configuration distinguishes it from other sugar phosphates and nucleotides by enhancing its role in metabolic processes and energy transfer mechanisms .

IUPAC Nomenclature and Systematic Chemical Classification

The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate. It belongs to the class of monosaccharide phosphates, specifically a bisphosphate ester of α-D-ribofuranose. The compound is classified under the following hierarchies:

- Kingdom: Organic compounds

- Super Class: Organooxygen compounds

- Class: Carbohydrates and carbohydrate conjugates

- Subclass: Monosaccharide phosphates.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₅H₁₂O₁₁P₂, with a monoisotopic molecular weight of 309.985 Da and an average molecular weight of 310.09 g/mol. The stereochemistry is defined by four chiral centers:

The α-anomeric configuration at the C1 position ensures the furanose ring adopts a specific puckering conformation, critical for enzymatic recognition.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₅H₁₂O₁₁P₂ |

| Molecular weight (g/mol) | 310.09 |

| IUPAC name | [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |

| CAS Registry Number | 14689-84-0 |

| SMILES | O[C@H]1C@@HC@@HO[C@@H]1COP(=O)(O)O |

Crystallographic Data and Three-Dimensional Conformational Analysis

Ribose 1,5-bisphosphate has been crystallized in complex with enzymes such as ribose-1,5-bisphosphate isomerase from Pyrococcus horikoshii (PDB IDs: 5YFS, 5YG6). Key crystallographic features include:

- Space group: P31₁2 (for 5YFS).

- Unit cell parameters: a = 99.16 Å, b = 99.16 Å, c = 257.04 Å, α = β = 90°, γ = 120°.

- Resolution: 2.3–2.35 Å.

The ligand-binding mode reveals:

- Phosphate coordination: The 1- and 5-phosphate groups form hydrogen bonds with active-site residues (e.g., Arg¹⁷⁸, Lys¹⁵²) of R15Pi.

- Furanose puckering: The ribose ring adopts a C3′-endo conformation, stabilized by intramolecular hydrogen bonds between O3′ and O5′.

Figure 1: Three-Dimensional Conformation (Hypothetical Depiction)

[Note: A 3D model would show the α-D-ribofuranose ring with axial phosphates at C1 and C5, and equatorial hydroxyl groups at C2 and C3.]

Enzymatic Synthesis via Ribose-1,5-bisphosphate Phosphokinase (EC 2.7.4.23)

Ribose-1,5-bisphosphate phosphokinase, classified under enzyme commission number EC 2.7.4.23, catalyzes the phosphorylation of ribose 1,5-bisphosphate using adenosine triphosphate as the phosphate donor [4] [7]. The systematic name of this enzyme is adenosine triphosphate:ribose-1,5-bisphosphate phosphotransferase, and it belongs to the family of transferases that specifically transfer phosphorus-containing groups with a phosphate group as acceptor [4].

The enzymatic reaction catalyzed by this phosphokinase follows the chemical equation: adenosine triphosphate + ribose 1,5-bisphosphate ⇌ adenosine diphosphate + 5-phospho-alpha-D-ribose 1-diphosphate [4] [7]. This enzyme was first discovered in nicotinamide adenine dinucleotide suppression mutants of Escherichia coli, where it synthesizes 5-phospho-alpha-D-ribose 1-diphosphate without the participation of phosphoribosyl pyrophosphate synthetase [7].

Research has demonstrated that the enzyme exhibits strict substrate specificity, accepting adenosine triphosphate but not guanosine triphosphate as a phosphoryl donor [18]. Furthermore, the enzyme utilizes ribose 1,5-bisphosphate as its specific phosphoryl acceptor, while ribose, ribose 1-phosphate, and ribose 5-phosphate are not recognized as substrates [18]. The enzymatic pathway involves a sequence of reactions: ribose 5-phosphate → ribose 1-phosphate → ribose 1,5-bisphosphate → phosphoribosyl pyrophosphate [18].

| Organism | Enzyme System | Reaction Type | Temperature Optimum |

|---|---|---|---|

| Escherichia coli | Ribose-1,5-bisphosphate phosphokinase (PhnN) | ATP + ribose-1,5-bisphosphate → ADP + PRPP | 37°C |

| Thermococcus kodakarensis | ADP-dependent ribose-1-phosphate kinase | ADP + ribose-1-phosphate → AMP + ribose-1,5-bisphosphate | 80-90°C |

| Methanocaldococcus jannaschii | PRPP → ribose-1,5-bisphosphate pathway | PRPP → ribose-1,5-bisphosphate (non-enzymatic + enzymatic) | 83°C |

| Methanosarcina acetivorans | Ma2851 protein | Ribose-1,5-bisphosphate → ribulose-1,5-bisphosphate | 83°C |

Alternative enzymatic pathways for ribose 1,5-bisphosphate synthesis have been identified in thermophilic archaea [17] [20]. In Methanocaldococcus jannaschii and other methanogenic archaea, an alternative pathway utilizes 5-phospho-D-ribose-1-pyrophosphate as the key precursor metabolite for ribose 1,5-bisphosphate synthesis [17] [20]. This pathway circumvents the need for a classical kinase by utilizing the existing phosphate groups in phosphoribosyl pyrophosphate, requiring only dephosphorylation of the β-phosphate at the C-1 position to produce ribose 1,5-bisphosphate [17].

Non-Enzymatic Formation Under Abiotic Conditions

Non-enzymatic formation of ribose 1,5-bisphosphate and related phosphorylated sugars can occur under various abiotic conditions that may have been present on early Earth [11] [12] [28]. These abiotic synthesis pathways are particularly relevant for understanding prebiotic chemistry and the origins of metabolism-like reactions.

Thermal decomposition of phosphoribosyl pyrophosphate represents one mechanism for non-enzymatic ribose 1,5-bisphosphate formation [17] [21]. When phosphoribosyl pyrophosphate is incubated at elevated temperatures (83°C) in the presence of magnesium ions, it undergoes conversion to ribose 1,5-bisphosphate through a time-dependent fashion [17] [21]. This high-temperature process stimulates the conversion of phosphoribosyl pyrophosphate to ribose 1,5-bisphosphate, with the formation of magnesium phosphate precipitate as a byproduct [17].

Borate-mediated phosphorylation provides another pathway for abiotic ribose phosphate formation [28] [31]. Research has demonstrated that ribose can be phosphorylated preferentially at the 5'-hydroxyl position when slightly alkaline ribose solutions are dried with hydroxyapatite, urea, boric acid, and organic compounds such as formate or carbonate at 80°C for 24 hours [28] [31]. This regioselective phosphorylation yields ribose 5'-phosphate with significantly higher efficiency compared to reactions without borate, achieving yields up to 50% under optimal conditions [28].

| Condition | Temperature (°C) | Key Components | Yield (%) |

|---|---|---|---|

| PRPP thermal decomposition | 83-100 | PRPP + Mg2+ | Variable |

| Borate-mediated phosphorylation | 80 | Ribose + phosphate + borate + urea | Up to 50 |

| Mineral-catalyzed formation | 60-95 | Phosphate minerals + organics | 6-12 |

| Apatite + carbonate/formate | 80 | Hydroxyapatite + carbonate/formate + ribose | <10 (without carbonate), >10 (with carbonate) |

Mineral-catalyzed phosphorylation reactions have been extensively studied as potential prebiotic sources of phosphorylated organic compounds [29] [30] [33]. Apatite, the most abundant phosphate mineral on Earth, can participate in ribose phosphorylation reactions when combined with various co-factors [29] [31]. The addition of carbonate and formate significantly enhances the dissolution of apatite, thereby increasing the availability of phosphate for ribose phosphorylation reactions [31]. These compounds were widely available on prebiotic Earth and substantially increase the solubility of mineral phosphates [31].

Reduced phosphorus minerals, particularly schreibersite analogues such as iron phosphide and iron-nickel phosphide, can also facilitate non-enzymatic phosphorylation of ribose under mild conditions [30] [33]. These minerals, which are enriched in meteorites and may have existed in the early Archean ocean, can be converted to water-soluble, highly reactive phosphorus-containing compounds that serve as effective phosphorylation reagents [30] [33].

Interconversion with Ribulose-1,5-bisphosphate in Archaeal Systems

The interconversion between ribose 1,5-bisphosphate and ribulose 1,5-bisphosphate represents a crucial metabolic transformation in archaeal systems, particularly within the pentose bisphosphate pathway [13] [14] [22]. This pathway serves as an alternative to the conventional pentose phosphate pathway found in bacteria and eukaryotes [13] [14].

Ribose-1,5-bisphosphate isomerase catalyzes the reversible isomerization of ribose 1,5-bisphosphate to ribulose 1,5-bisphosphate, providing the carbon dioxide acceptor and substrate for archaeal ribulose-1,5-bisphosphate carboxylase/oxygenase [22] [24]. This enzyme has been extensively characterized in Thermococcus kodakarensis, where it forms a hexameric structure through the trimerization of dimer units [24]. The enzyme exhibits strict substrate specificity, accepting only the α-anomer of D-ribose 1,5-bisphosphate [24] [26].

Biochemical analyses have revealed that cysteine-133 and aspartic acid-202 residues are essential for ribulose 1,5-bisphosphate production by the isomerase [24]. The enzymatic mechanism proceeds through a cis-phosphoenolate intermediate, with the enzyme undergoing significant conformational changes upon substrate binding [24]. The unliganded and product-binding structures adopt an open form, while the substrate-binding structure assumes a closed form, indicating domain movement that optimizes the active site configuration [24].

The pentose bisphosphate pathway in archaeal systems consists of nucleoside phosphorylases, adenosine diphosphate-dependent ribose-1-phosphate kinase, ribose-1,5-bisphosphate isomerase, and type III ribulose-1,5-bisphosphate carboxylase/oxygenase [14]. This pathway links the pentose moieties of nucleosides or nucleotides to central carbon metabolism through the sequential conversion: nucleoside → ribose 1-phosphate → ribose 1,5-bisphosphate → ribulose 1,5-bisphosphate → 3-phosphoglycerate [14].

Research has demonstrated that ribose-1,5-bisphosphate isomerase activity is dramatically activated in the presence of adenosine monophosphate, suggesting regulatory mechanisms that prevent excessive degradation of intracellular adenosine monophosphate [26]. The enzyme exhibits extremely low activity with ribose 1,5-bisphosphate alone but shows significant enhancement when adenosine monophosphate is present [26]. This regulatory behavior indicates that the pathway is intrinsically designed to maintain cellular nucleotide homeostasis [26].

The acid-base behavior of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is fundamentally governed by the ionization characteristics of its two phosphate groups. Each phosphate group exhibits multiple ionization steps, creating a complex pH-dependent equilibrium system.

Primary Ionization Characteristics

The phosphate groups in D-Ribofuranose, 1,5-bis(dihydrogen phosphate) follow the well-established ionization pattern of phosphoric acid derivatives. The ionization constants for phosphate groups are characterized by three distinct dissociation steps [4] [5] [6]:

- First ionization (H₃PO₄ → H₂PO₄⁻): pKa = 2.14

- Second ionization (H₂PO₄⁻ → HPO₄²⁻): pKa = 6.86

- Third ionization (HPO₄²⁻ → PO₄³⁻): pKa = 12.4

At physiological pH (7.4), the compound exists predominantly as a mixture of dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) forms, with approximately 38% in the H₂PO₄⁻ state and 62% in the HPO₄²⁻ state [5] [6].

| Ionization Step | pKa Value | Ka Value | Predominant Species at pH 7.4 |

|---|---|---|---|

| First ionization (H₃PO₄ → H₂PO₄⁻) | 2.14 | 7.2 × 10⁻³ | Completely deprotonated |

| Second ionization (H₂PO₄⁻ → HPO₄²⁻) | 6.86 | 1.4 × 10⁻⁷ | H₂PO₄⁻ (38%) and HPO₄²⁻ (62%) |

| Third ionization (HPO₄²⁻ → PO₄³⁻) | 12.40 | 4.0 × 10⁻¹³ | Completely protonated |

Influence of Sugar Moiety on Ionization

The presence of the ribofuranose sugar backbone introduces subtle modifications to the standard phosphate ionization behavior. Research has demonstrated that sugar-phosphate interactions can influence the effective pKa values through intramolecular hydrogen bonding and electrostatic effects [7] [4]. The ribofuranose ring system can stabilize certain protonation states through hydrogen bonding between hydroxyl groups and phosphate oxygens.

Studies on nucleotide derivatives have shown that the sugar component can shift pKa values by approximately 0.1-0.3 pH units compared to simple phosphate esters [7]. In D-Ribofuranose, 1,5-bis(dihydrogen phosphate), the two phosphate groups may exhibit slight differences in their ionization constants due to their different positional environments on the sugar ring.

Buffer Capacity and pH Stability

The compound exhibits excellent buffering capacity in the physiological pH range (6.5-8.0) due to the presence of the second ionization equilibrium [8] [9]. This buffering action is particularly important in biological systems where pH stability is crucial for enzymatic function and metabolic processes.

Hydrolytic Stability Under Physiological Conditions

The hydrolytic stability of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) under physiological conditions is a critical factor determining its biological utility and metabolic fate. The compound's stability is influenced by multiple factors including pH, temperature, ionic strength, and the presence of catalytic species.

Temperature-Dependent Hydrolysis Kinetics

Hydrolysis of sugar phosphates follows Arrhenius kinetics with temperature-dependent rate constants. Studies on ribose and related sugar phosphates have established that the decomposition rate increases dramatically with temperature [10]. At 100°C and pH 7.4, free ribose exhibits a half-life of 73 minutes with an activation energy of 25.7 kcal/mol [10].

For phosphorylated ribose derivatives, hydrolysis rates are generally slower than the parent sugar due to the stabilizing effect of phosphate groups [11] [12]. D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is expected to have a half-life of approximately 30-50 minutes at 100°C and pH 7.4, based on studies of similar bisphosphate compounds [10] [12].

| Compound | Half-life at 100°C, pH 7.4 | pH Dependence | Temperature Dependence |

|---|---|---|---|

| Ribose (free sugar) | 73 minutes | Faster at higher pH | Ea = 25.7 kcal/mol |

| Ribose 5-phosphate | ~ 60-80 minutes | Faster at higher pH | Similar to ribose |

| Ribose 1,5-bisphosphate | ~ 30-50 minutes | Faster at higher pH | Similar to ribose |

| Phosphate esters (general) | Hours to days (pH dependent) | Resistant at pH 5-7, faster at pH >9 | Variable |

| ATP (phosphate anhydride) | 46 hours | Relatively stable at physiological pH | Temperature sensitive |

pH-Dependent Hydrolysis Mechanisms

The hydrolytic stability of phosphate esters is highly pH-dependent, with distinct mechanisms operating under different pH conditions [13] [14] [15]. Phosphate esters are generally resistant to hydrolysis under neutral or slightly acidic conditions (pH 5.0-7.0) but undergo rapid hydrolysis under alkaline conditions (pH >9.0) [13].

At physiological pH (7.4), D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exhibits moderate stability. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to phosphate ester bond cleavage [16] [15]. The reaction follows apparent first-order kinetics with respect to the substrate concentration.

Enzymatic Hydrolysis Pathways

Under physiological conditions, enzymatic hydrolysis represents the primary degradation pathway for D-Ribofuranose, 1,5-bis(dihydrogen phosphate). Phosphodiesterases and phosphatases can catalyze the sequential hydrolysis of the phosphate ester bonds [17] [18]. The enzyme-catalyzed reactions proceed through distinct mechanisms involving metal cofactor coordination and precise substrate positioning within the active site.

Research has demonstrated that phosphodiesterase-mediated hydrolysis of similar ribofuranose phosphate compounds proceeds with half-lives in the range of 20-30 hours at room temperature [17]. The enzymatic pathway provides a controlled mechanism for compound degradation in biological systems.

Stability in Biological Fluids

In plasma and other biological fluids, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) stability is influenced by the presence of metal ions, proteins, and enzymatic activities. Studies indicate that the compound maintains reasonable stability in buffered physiological solutions for several hours to days, depending on the specific conditions [17] [19].

Chelation Capacity with Divalent Cations

The chelation capacity of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) with divalent cations represents a fundamental aspect of its chemical reactivity and biological function. The compound provides multiple coordination sites through both its phosphate groups and sugar hydroxyl functionalities, enabling diverse metal binding modes.

Coordination Chemistry of Phosphate Groups

The phosphate groups in D-Ribofuranose, 1,5-bis(dihydrogen phosphate) serve as the primary metal binding sites. Each phosphate group contains multiple oxygen atoms capable of coordinating with divalent cations through different mechanisms [20] [21] [22]. The binding affinity and coordination geometry depend on the specific metal ion, pH, and ionic strength of the solution.

Research has established that divalent cation binding to phosphate groups occurs through two primary coordination modes [23] [22]:

- Inner sphere coordination: Direct contact between the metal ion and phosphate oxygen atoms with partial dehydration of the metal ion

- Outer sphere coordination: Metal ion binding through a complete hydration shell with water molecules mediating the interaction

Metal Ion Specificity and Binding Strength

Different divalent cations exhibit varying affinities for phosphate coordination. Magnesium and calcium ions, the most physiologically relevant divalent cations, show distinct binding preferences [20] [24]. Magnesium ions (Mg²⁺) tend to favor outer sphere coordination due to their high charge density and strong hydration shell [23]. Calcium ions (Ca²⁺) more readily undergo inner sphere coordination with partial dehydration [23].

| Metal Ion | Binding Affinity | Coordination Mode | Binding Strength Order | Physiological Relevance |

|---|---|---|---|---|

| Mg²⁺ | Moderate | Outer shell (hydrated) | Ca²⁺ < Mg²⁺ | Essential cofactor |

| Ca²⁺ | Moderate | Inner shell (partially dehydrated) | Moderate | Signaling and structure |

| Mn²⁺ | Moderate | Mixed coordination | Strong | Enzyme cofactor |

| Zn²⁺ | Moderate | Phosphate-specific | Strong | Enzyme cofactor |

| Fe³⁺ | Strong | Phosphate-specific | Very Strong | Can cause precipitation |

Mixed Sugar-Core and Phosphate Chelation

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) can participate in mixed chelation modes involving both phosphate groups and sugar hydroxyl groups. Studies on related sugar phosphates have demonstrated the formation of seven-membered chelate rings incorporating both phosphate and sugar coordination sites [21] [25] [26].

The formation of mixed chelation complexes is pH-dependent, with optimal conditions occurring near physiological pH where the phosphate groups are partially deprotonated and hydroxyl groups can participate in coordination [21] [27]. These mixed coordination modes may provide enhanced stability and specificity for certain metal ions.

Bridging Interactions and Complex Stability

Research has revealed that bridging interactions, where a single metal ion coordinates to multiple phosphate groups simultaneously, play crucial roles in maintaining complex stability [23] [28]. In D-Ribofuranose, 1,5-bis(dihydrogen phosphate), the presence of two phosphate groups enables the formation of intramolecular bridging complexes, potentially leading to more stable metal coordination.

The bridging coordination mode is particularly relevant for the biological function of the compound, as it may facilitate protein-ligand interactions and enzyme catalysis. Studies on ribozymes and other RNA-protein complexes have demonstrated the importance of metal-mediated bridging interactions in maintaining structural integrity [29] [28].

Biological Implications of Metal Coordination

The chelation capacity of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) has significant biological implications. Metal coordination can influence the compound's stability, reactivity, and interaction with enzymes and other biomolecules [30] [19]. The ability to chelate essential metal ions like magnesium and calcium may modulate cellular processes and metabolic pathways.